![molecular formula C16H15N3OS2 B3013966 2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 878696-58-3](/img/structure/B3013966.png)
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTA, and it belongs to the class of thienopyrimidine compounds. MTA has been extensively studied for its various biological and pharmacological properties, making it a promising candidate for further research.
Scientific Research Applications
Antimicrobial Agent Development
The core structure of this compound, particularly the thieno[2,3-d]pyrimidin-4-yl moiety, has been associated with antimicrobial properties . Research indicates that derivatives of this class can exhibit broad-spectrum antibacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.49–3.9 μg/mL against various bacterial strains . This suggests that our compound of interest could be synthesized and tested as a potential antimicrobial agent.
Antifungal Research
In addition to its antibacterial potential, the thieno[2,3-d]pyrimidin-4-yl group has shown reasonable antifungal activity . This opens up avenues for the compound to be used in the development of new antifungal medications, especially considering the rising concern over antifungal resistance.
Drug Design and Pharmacokinetics
The pharmacokinetic properties of related compounds have been studied, indicating good traditional drug-like properties . This compound could be used in drug design research, where its absorption, distribution, metabolism, and excretion (ADME) profile can be analyzed to predict its behavior as a drug candidate.
Chemical Library Synthesis
Compounds with the thieno[2,3-d]pyrimidin-4-yl scaffold are often included in chemical libraries for high-throughput screening . Our compound could be synthesized in various derivatives to expand such libraries, aiding in the discovery of new bioactive molecules.
properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-10-5-3-4-6-13(10)19-14(20)8-21-15-12-7-11(2)22-16(12)18-9-17-15/h3-7,9H,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTYJHYJLXGABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide |
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